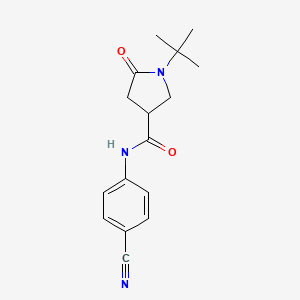![molecular formula C19H16BrNO2 B5354509 2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5354509.png)
2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDQ and has a molecular formula of C20H17BrN2O2.
Mécanisme D'action
BDQ is believed to inhibit the activity of ATP synthase, an enzyme that is essential for the survival of Mycobacterium tuberculosis. This inhibition leads to a depletion of ATP and ultimately results in the death of the bacteria.
Biochemical and Physiological Effects:
BDQ has been shown to have a low toxicity profile and does not exhibit significant adverse effects on the liver, kidneys, or other organs. It is also well-tolerated by patients and has a low potential for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
BDQ has several advantages as a research tool, including its potency against drug-resistant strains of Mycobacterium tuberculosis and its low toxicity profile. However, it is relatively expensive and may not be accessible to all research laboratories.
Orientations Futures
There are several potential future directions for the use of BDQ in scientific research. These include the development of new tuberculosis treatments that incorporate BDQ, the investigation of its potential applications in other infectious diseases, and the exploration of its potential as a therapeutic agent in other fields such as oncology. Additionally, further research is needed to fully understand the mechanism of action of BDQ and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of BDQ involves the reaction between 5-bromo-2,3-dimethoxybenzaldehyde and 2-aminobenzophenone in the presence of a base. The reaction yields BDQ as a yellow solid, which can be further purified through recrystallization.
Applications De Recherche Scientifique
BDQ has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of tuberculosis. It has been found to be effective against drug-resistant strains of Mycobacterium tuberculosis, which is the causative agent of tuberculosis.
Propriétés
IUPAC Name |
2-[(E)-2-(5-bromo-2,3-dimethoxyphenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-22-18-12-15(20)11-14(19(18)23-2)8-10-16-9-7-13-5-3-4-6-17(13)21-16/h3-12H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWMJVJPKOQHFV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=CC2=NC3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C/C2=NC3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5354428.png)
![N-[5-(3,4-dimethylbenzoyl)-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5354442.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5354447.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-phenylethyl]benzenesulfonamide](/img/structure/B5354451.png)
![N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5354453.png)
![N-{2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}acetamide](/img/structure/B5354457.png)


![9-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5354504.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3-phenylacrylamide](/img/structure/B5354521.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5354526.png)

![4-{2-[4-(benzylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5354546.png)

